molecular formula C9H12F2O2 B1458393 1,1-Difluorospiro[2.5]octane-6-carboxylic acid CAS No. 1447943-49-8

1,1-Difluorospiro[2.5]octane-6-carboxylic acid

Cat. No.: B1458393
CAS No.: 1447943-49-8
M. Wt: 190.19 g/mol
InChI Key: RVASSHNVWZETBJ-UHFFFAOYSA-N
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Description

1,1-Difluorospiro[2.5]octane-6-carboxylic acid (CAS 1447943-49-8) is a high-value spirocyclic building block primarily used in medicinal chemistry and drug discovery . Its unique structure, combining a carboxylic acid functional group with a spirocyclic framework and geminal difluoro substitution, makes it a versatile intermediate for designing novel small molecule inhibitors . The incorporation of fluorine atoms is a strategic approach to enhance key properties of lead compounds, including metabolic stability, membrane permeability, and overall bioavailability . This compound is particularly valuable for exploring three-dimensional chemical space, aiding in the development of candidates with improved selectivity and reduced off-target effects . With a molecular formula of C9H12F2O2 and a molecular weight of 190.19 g/mol , it is characterized by high purity, typically 95% to 98% . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling and Safety: This compound requires careful handling. Refer to the Safety Data Sheet (SDS) for full details. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Recommended precautionary measures include wearing protective gloves and eye/face protection, using only in a well-ventilated area, and avoiding breathing its dust . For storage, seal the container tightly and keep it in a dry, well-ventilated place at room temperature .

Properties

IUPAC Name

2,2-difluorospiro[2.5]octane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2O2/c10-9(11)5-8(9)3-1-6(2-4-8)7(12)13/h6H,1-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVASSHNVWZETBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C(=O)O)CC2(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1447943-49-8
Record name 1,1-difluorospiro[2.5]octane-6-carboxylic acid
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Comparison with Similar Compounds

Spiro[2.5]octane-6-carboxylic Acid (CAS 1086399-13-4)

  • Structure : Lacks fluorine substituents but shares the spiro[2.5]octane core with a carboxylic acid group .
  • Physicochemical Properties :
    • Molecular formula: C₈H₁₂O₂ (vs. C₈H₁₀F₂O₂ for the difluoro analog).
    • Molecular weight: 156.18 g/mol (vs. ~178.16 g/mol for the fluorinated compound).
  • Key Differences: Fluorination at the 1,1-positions increases lipophilicity and metabolic stability in the difluoro derivative. The electron-withdrawing fluorine atoms lower the pKa of the carboxylic acid group, enhancing acidity compared to the non-fluorinated analog.

1-Oxa-6-azaspiro[2.5]octane-6-carboxylic Acid tert-Butyl Ester (CAS 147804-30-6)

  • Structure : Incorporates oxygen and nitrogen in the spiro system, with a tert-butyl ester protecting group .
  • Applications: Used in synthesizing T-type Ca²⁺ channel antagonists (e.g., 4-Aminomethyl-4-fluoropiperidine) .
  • Key Differences: The tert-butyl ester enhances solubility in organic solvents, unlike the free carboxylic acid form.

6-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylic Acid (CAS 1824022-98-1)

  • Structure: Features a Boc-protected amino group and a carboxylic acid on the spiro framework .
  • Physicochemical Properties: Molecular weight: 269.34 g/mol (higher due to the Boc group).
  • Key Differences: The amino group introduces hydrogen-bonding capability, which may influence pharmacokinetic properties compared to the fluorinated compound.

6-Oxaspiro[2.5]octane-1-carboxylic Acid (CAS 909406-73-1)

  • Structure : Contains an oxygen atom in the spiro system .
  • Properties: Molecular formula: C₈H₁₂O₃ (vs. C₈H₁₀F₂O₂). Boiling point: Not reported, but oxygen likely increases polarity compared to the difluoro compound.
  • Key Differences :
    • The ether oxygen may improve water solubility but reduce membrane permeability relative to the fluorinated analog.

Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents pKa (Predicted)
1,1-Difluorospiro[2.5]octane-6-carboxylic acid C₈H₁₀F₂O₂ ~178.16 1,1-F₂, 6-COOH ~2.5–3.0*
Spiro[2.5]octane-6-carboxylic acid C₈H₁₂O₂ 156.18 6-COOH ~4.5–5.0
1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester C₁₁H₁₉NO₃ 213.27 1-Oxa, 6-N, tert-butyl N/A (ester)

*Estimated based on fluorine’s electron-withdrawing effects .

Preparation Methods

Synthesis of Spirocyclic Ester Precursors

A common approach begins with the synthesis of ethyl 6-oxaspiro[2.5]octane-1-carboxylate or related esters, which serve as precursors to the target acid. These esters are typically prepared via:

  • Cyclopropanation of tetrahydropyran derivatives: For example, ethyl (tetrahydro-4H-pyran-4-ylidene)acetate reacts with trimethylsulfoxonium iodide to form the spirocyclic ester via a Michael Initiated Ring Closure (MIRC) reaction under mild conditions. This reaction yields the spirocyclic framework with good regioselectivity and yields ranging from 45% to 72% depending on substitution patterns and reaction optimization.

  • Electrochemical methods: Electrochemical MIRC reactions have been reported to improve yields and selectivity by controlling the reaction environment.

Hydrolysis to the Carboxylic Acid

The ester intermediate (e.g., ethyl 1,1-difluorospiro[2.5]octane-6-carboxylate) is hydrolyzed under basic or acidic conditions to yield the free carboxylic acid:

  • Basic Hydrolysis: Treatment with potassium hydroxide (KOH) in ethanol/water mixtures at ambient to reflux temperatures converts the ester to the acid with high efficiency.

  • Acidic Hydrolysis: Using dilute mineral acids (e.g., HCl) under reflux can also achieve ester hydrolysis, though care must be taken to avoid degradation of the fluorinated spiro ring.

Purification is typically achieved by extraction, crystallization, or chromatography to obtain the acid with purity ≥97%.

Reaction Conditions and Optimization

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Spirocyclization (MIRC) Ethyl (tetrahydro-4H-pyran-4-ylidene)acetate, trimethylsulfoxonium iodide, solvent (e.g., DMF), room temp to 50°C 45–72 Yield depends on substrate and solvent polarity
2 Geminal Difluorination Selectfluor or DAST, solvent (e.g., dichloromethane), 0–25°C 60–85 Requires careful control to avoid side products
3 Ester Hydrolysis KOH in EtOH/H2O, reflux 90+ High purity acid obtained after workup

Analytical and Structural Confirmation

Research Findings and Implications

  • The geminal difluorination at the spiro carbon significantly alters the electronic properties, enhancing metabolic stability and lipophilicity, which is valuable in drug design.

  • The spirocyclic scaffold provides conformational rigidity, useful for modulating biological activity.

  • Synthetic methods optimized for yield and stereoselectivity enable scalable production for further biological evaluation.

Summary Table of Preparation Methods

Preparation Stage Method Key Reagents Conditions Yield (%) Comments
Spirocyclic Ester Formation MIRC Reaction Ethyl (tetrahydro-4H-pyran-4-ylidene)acetate, trimethylsulfoxonium iodide RT to 50°C, DMF 45–72 Stereoselective ring closure
Difluorination Electrophilic/Nucleophilic Fluorination Selectfluor, DAST, NFSI 0–25°C, DCM or similar solvents 60–85 Control of reaction time and temp crucial
Hydrolysis to Acid Base Hydrolysis KOH, EtOH/H2O Reflux >90 Efficient conversion to acid

Q & A

Q. What are the primary synthetic routes for 1,1-difluorospiro[2.5]octane-6-carboxylic acid, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step organic reactions starting with spirocyclic precursors. Fluorination reactions are critical for introducing the difluoromethyl groups. For example, fluorinating agents like diethylaminosulfur trifluoride (DAST) or SF₄ may be employed under controlled anhydrous conditions. Reaction parameters such as temperature (−20°C to 25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios must be optimized to minimize side products like overfluorinated derivatives or ring-opening byproducts .

Q. What analytical techniques are recommended for structural characterization of this compound?

  • NMR Spectroscopy : ¹⁹F NMR is essential for confirming the presence and position of fluorine atoms. Chemical shifts for CF₂ groups typically appear between −80 to −100 ppm.
  • X-ray Crystallography : Resolves the spirocyclic geometry and confirms bond angles/distances in the bicyclic system .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₉H₁₀F₂O₂) and isotopic patterns.

Q. How does the spirocyclic structure influence the compound’s chemical reactivity?

The spiro[2.5]octane framework imposes steric constraints, limiting nucleophilic attack at the bridgehead carbons. The electron-withdrawing effect of the difluoromethyl group enhances acidity of the carboxylic acid (pKa ~2.5–3.0), making it reactive in esterification or amidation reactions. Ring strain in the cyclopropane moiety may also promote ring-opening under basic conditions .

Advanced Research Questions

Q. What strategies can mitigate challenges in regioselective functionalization of the spirocyclic core?

Computational modeling (e.g., DFT calculations) predicts electrophilic/nucleophilic sites. For example, the cyclopropane ring is susceptible to [2+1] cycloadditions with carbenes, while the carboxylic acid can be derivatized via coupling reagents (e.g., EDC/HOBt) to form amides or esters. Protecting groups (e.g., tert-butyl esters) may stabilize reactive intermediates .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved during structural validation?

Discrepancies in coupling constants (e.g., J₃,₄ vs. J₄,₅) may arise from dynamic ring puckering. Variable-temperature NMR or NOESY experiments can distinguish between conformational isomers. Comparative analysis with structurally related compounds (e.g., 6-oxaspiro[2.5]octane derivatives) provides reference data .

Q. What mechanistic insights explain the compound’s stability under oxidative or reductive conditions?

The difluoromethyl group stabilizes adjacent carbons against oxidation, while the spirocyclic structure resists ring-opening under mild reducing agents (e.g., NaBH₄). However, strong reductants like LiAlH₄ may cleave the cyclopropane ring, forming linear alkanes. Kinetic studies (e.g., monitoring by GC-MS) are recommended to map degradation pathways .

Q. How can the compound’s potential bioactivity be evaluated in drug discovery contexts?

  • In Silico Screening : Molecular docking with targets like cyclooxygenase-2 (COX-2) or GABA receptors predicts binding affinity.
  • In Vitro Assays : Test for enzyme inhibition (e.g., IC₅₀ values) or cellular uptake using fluorescently tagged derivatives.
  • Metabolic Stability : Microsomal incubation (e.g., liver S9 fractions) assesses susceptibility to Phase I/II metabolism .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Difluorospiro[2.5]octane-6-carboxylic acid
Reactant of Route 2
1,1-Difluorospiro[2.5]octane-6-carboxylic acid

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